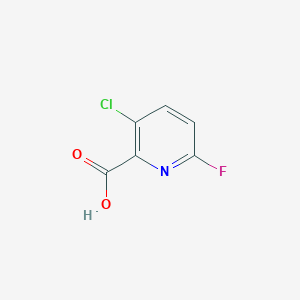
2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- is a chemical compound that is of interest in pharmaceutical research due to its potential as an intermediate in the synthesis of various drugs. The compound contains a pyridine ring, which is a common structure in many pharmaceuticals, and is substituted with chloro and fluoro groups at the 3 and 6 positions, respectively, along with a carboxylic acid group.
Synthesis Analysis
The synthesis of related compounds has been explored in recent studies. One paper describes a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, which is a key pharmaceutical intermediate. The process involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide. A selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid was also developed to afford the desired nicotinic acid . Another study reports an improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, which is closely related to the compound of interest. This synthesis starts with ethyl formate, ethyl fluoroacetate, and cyanoacetamide and involves a conversion using phosphorus oxychloride and phosphorus pentachloride in the presence of triethylamine, followed by acid hydrolysis .
Molecular Structure Analysis
The molecular structure of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of substituents such as chloro and fluoro groups can significantly affect the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- would likely be influenced by the electron-withdrawing effects of the chloro and fluoro substituents. These effects can make the carboxylic acid group more reactive towards condensation reactions with amines or alcohols. The halogen substituents may also undergo substitution reactions under appropriate conditions, which can be useful in further functionalizing the molecule for pharmaceutical applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of halogenated aromatic carboxylic acids. These might include moderate solubility in polar solvents, the potential for hydrogen bonding due to the carboxylic acid group, and a relatively high melting point. The presence of halogens could also affect the compound's stability and reactivity.
Scientific Research Applications
1. Cancer Research
"2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-" has been identified as a precursor in the synthesis of Aurora kinase inhibitors. These compounds have shown potential in inhibiting Aurora A, which may be beneficial for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
2. Industrial Material Synthesis
The compound has been used as an intermediate in the manufacturing process of industrial pesticides. It can be transformed through hydrolysis and subsequent reactions into various pyridinecarboxylic acids, which serve as precursors for different structural manifolds (Schlosser & Bobbio, 2002).
3. Chemical Synthesis and Modification
"2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-" is involved in regioexhaustive substitution reactions. It serves as a starting material for the generation of a series of fluorinated pyridinecarboxylic acids, demonstrating its versatility in chemical synthesis and modification (Bobbio & Schlosser, 2005).
4. Pesticide Development
The compound is an important intermediate for the synthesis of tefluthrin, a potent insecticide used in controlling soil insect pests in crops like maize and sugar beet. The pyridine ring present in the compound is commonly used in pesticide discovery, indicating its significance in agricultural applications (Dongqing Liu et al., 2006).
5. Enhanced Production Techniques
There is ongoing research to improve the synthesis process of "2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-". Innovations in the use of different catalysts and reaction conditions aim to increase the yield of this important chemical, optimizing its production for various industrial and research applications (Nie Wen-na, 2006).
Mechanism of Action
Target of Action
It is known that similar compounds, such as synthetic auxins, target plant growth hormones .
Mode of Action
It can be inferred from related compounds that it may mimic the plant growth hormone auxin . This causes excessive elongation of plant cells, which ultimately leads to the death of the plant .
Biochemical Pathways
Based on its potential auxin-like activity, it can be inferred that it may affect the auxin signaling pathway, leading to abnormal cell growth and plant death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it causes excessive elongation of plant cells, leading to abnormal growth and ultimately plant death .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to picolinic acid, which has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
It’s structurally similar to picolinic acid, which has been suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
properties
IUPAC Name |
3-chloro-6-fluoropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBIPZNHBOIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

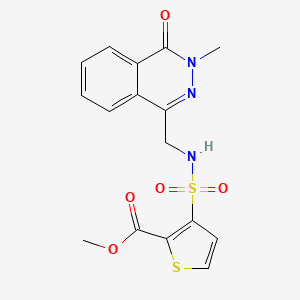
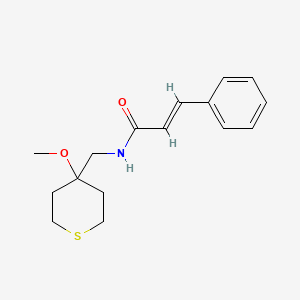
![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)
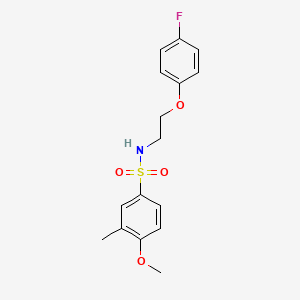
![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)
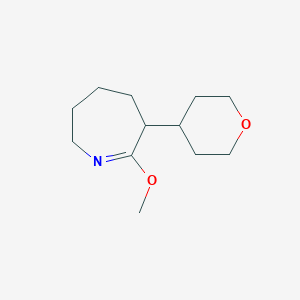
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)
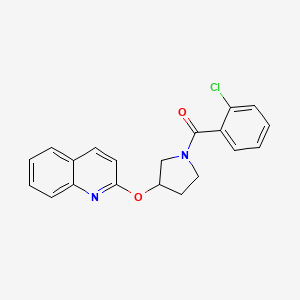
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)